Motilin-(1-13) (human)

Description

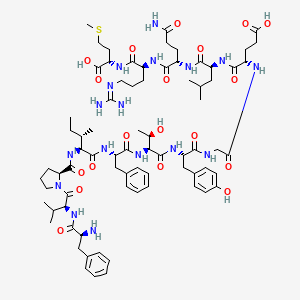

Structure

2D Structure

Properties

Molecular Formula |

C76H113N17O19S |

|---|---|

Molecular Weight |

1600.9 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C76H113N17O19S/c1-9-43(6)62(91-71(107)57-23-17-34-93(57)74(110)61(42(4)5)90-64(100)49(77)37-45-18-12-10-13-19-45)72(108)89-56(38-46-20-14-11-15-21-46)70(106)92-63(44(7)94)73(109)88-55(39-47-24-26-48(95)27-25-47)65(101)82-40-59(97)83-51(29-31-60(98)99)67(103)87-54(36-41(2)3)69(105)85-52(28-30-58(78)96)68(104)84-50(22-16-33-81-76(79)80)66(102)86-53(75(111)112)32-35-113-8/h10-15,18-21,24-27,41-44,49-57,61-63,94-95H,9,16-17,22-23,28-40,77H2,1-8H3,(H2,78,96)(H,82,101)(H,83,97)(H,84,104)(H,85,105)(H,86,102)(H,87,103)(H,88,109)(H,89,108)(H,90,100)(H,91,107)(H,92,106)(H,98,99)(H,111,112)(H4,79,80,81)/t43-,44+,49-,50-,51-,52-,53-,54-,55-,56-,57-,61-,62-,63-/m0/s1 |

InChI Key |

BYENHSKWDFWKRW-JAFQCPPXSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N |

Origin of Product |

United States |

Molecular and Biochemical Characterization of Human Motilin 1 13

Primary Amino Acid Sequence and N-terminal Features of Human Motilin-(1-13)

Human motilin is a 22-amino acid polypeptide. wikipedia.org The N-terminal fragment, Motilin-(1-13), consists of the first 13 amino acids of the full-length hormone. The primary amino acid sequence of full-length human motilin is Phe-Val-Pro-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Met-Gln-Glu-Lys-Glu-Arg-Asn-Lys-Gly-Gln. wikipedia.orgqyaobio.com Therefore, the sequence of human Motilin-(1-13) is Phe-Val-Pro-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Met .

The N-terminal region of motilin is critical for its biological activity. nih.govfrontiersin.org Studies have shown that the N-terminal fragment is essential for the high-affinity binding of motilin to its receptor. nih.gov The hydrophobic pentapeptide at the extreme N-terminus (Phe-Val-Pro-Ile-Phe) inserts deeply into the receptor's orthosteric subpocket. nih.gov The positive charge of the N-terminal amino group of the first amino acid, Phenylalanine (Phe), is particularly important for the interaction with the motilin receptor. nih.gov

Table 1: Amino Acid Sequence of Human Motilin-(1-13)

| Position | Amino Acid (3-Letter Code) | Amino Acid (1-Letter Code) |

| 1 | Phe | F |

| 2 | Val | V |

| 3 | Pro | P |

| 4 | Ile | I |

| 5 | Phe | F |

| 6 | Thr | T |

| 7 | Tyr | Y |

| 8 | Gly | G |

| 9 | Glu | E |

| 10 | Leu | L |

| 11 | Gln | Q |

| 12 | Arg | R |

| 13 | Met | M |

Synthetic Methodologies for Human Motilin-(1-13) and its Analogs

The chemical synthesis of peptides like Motilin-(1-13) is essential for research and therapeutic development.

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for producing synthetic peptides. researchgate.netnih.gov This technique involves sequentially adding amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. researchgate.netthieme-connect.de The key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with easy removal of byproducts by simple washing steps, which minimizes the loss of the peptide. researchgate.netthieme-connect.de

The most widely used SPPS chemistry utilizes 9-fluorenylmethoxycarbonyl (Fmoc) to protect the α-amino group of the amino acids. researchgate.net The synthesis process involves repeated cycles of deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid. nih.gov For the synthesis of Motilin-(1-13) and its analogs, Fmoc-protected amino acids would be sequentially coupled to the resin until the desired 13-amino acid sequence is achieved. researchgate.net Once the synthesis is complete, the peptide is cleaved from the resin support and deprotected. nih.gov

Analytical Characterization of Synthetic Human Motilin-(1-13) for Research Purity

Ensuring the identity, purity, and quality of synthetic peptides is critical. researchgate.netnih.gov Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique used to separate the desired peptide from impurities generated during synthesis. researchgate.netwaters.com The purity of the synthetic peptide is determined by the percentage of the main peak area in the chromatogram. abbiotec.comacs.org For research purposes, a purity of >95% is often required. abbiotec.comtocris.com

Mass Spectrometry (MS): Mass spectrometry is an indispensable tool for confirming the molecular weight and validating the amino acid sequence of the synthetic peptide. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS are commonly used. nih.govfrontiersin.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the detection of even minor modifications or impurities. resolvemass.ca

Amino Acid Analysis: This technique confirms the amino acid composition of the synthetic peptide by hydrolyzing the peptide into its constituent amino acids and quantifying them. nih.gov

Table 2: Analytical Techniques for Synthetic Peptide Characterization

| Technique | Purpose |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity assessment and purification. researchgate.netwaters.com |

| Mass Spectrometry (MS) | Molecular weight confirmation and sequence validation. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement and impurity profiling. resolvemass.ca |

| Amino Acid Analysis | Confirmation of amino acid composition. nih.gov |

Endogenous Production and Processing of Human Motilin Relevant to Peptide Fragments

Endogenous motilin is synthesized as a larger precursor protein called prepromotilin. reprocell.comthermofisher.com This precursor undergoes proteolytic processing to yield the mature 22-amino acid motilin hormone and a motilin-associated peptide (MAP). thermofisher.com Motilin is produced by endocrine cells, known as Mo cells, which are located in the mucosa of the upper small intestine, particularly the duodenum and jejunum. wikipedia.orgfrontiersin.org

The processing of pro-hormones often involves cleavage at specific sites, typically after pairs of basic amino acids, by prohormone convertases. This processing can result in the generation of various peptide fragments in vivo. While the primary product is the full-length motilin, the existence of processing enzymes suggests the potential for the natural occurrence of fragments like Motilin-(1-13). Peptidomics studies using mass spectrometry have been employed to identify processed peptides in cells and tissues, confirming the presence of the fully processed 22-amino acid motilin. nih.govcam.ac.uk The study of these endogenous fragments is an active area of research to understand their potential physiological roles.

Interaction of Human Motilin 1 13 with the Motilin Receptor Mln R

Molecular Architecture of the Human Motilin Receptor (GPR38)

The human motilin receptor, also known as GPR38, is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the physiological effects of motilin. nih.govfrontiersin.org Its discovery and characterization have provided a molecular basis for the prokinetic actions of motilin and related compounds. capes.gov.br

Receptor Gene Expression and Predicted Transmembrane Domains

The gene encoding the human motilin receptor (MLNR) is located on chromosome 13. wikipedia.org The receptor was first identified and cloned from the human stomach. capes.gov.br Structurally, the human motilin receptor is a polypeptide chain that, in its primary active form (GPR38-A), is predicted to have seven transmembrane domains, a characteristic feature of GPCRs. wikipedia.orgthermofisher.compatsnap.com This seven-transmembrane architecture is crucial for its function in transducing extracellular signals into intracellular responses. patsnap.com An alternatively spliced variant, GPR38-B, is predicted to contain only five transmembrane regions. thermofisher.com

The expression of the motilin receptor is predominantly found in the gastrointestinal tract, particularly in the stomach, duodenum, and colon. nih.govreprocell.com More specifically, it is located on enteric neurons and smooth muscle cells within the gut wall. frontiersin.orgplos.org Studies have shown high concentrations of motilin receptors in the antrum of the human stomach, primarily within the neural preparations. physiology.org The receptor's mRNA has also been detected in other tissues, including the thyroid gland and bone marrow, suggesting potential functions beyond the gastrointestinal system. nih.gov

Phylogenetic Conservation of the Motilin Receptor

The motilin receptor exhibits a notable degree of phylogenetic conservation, particularly among mammals. nih.gov The human motilin receptor shares a significant 52% amino acid sequence identity with the human growth hormone secretagogue receptor (ghrelin receptor), indicating a close evolutionary relationship. nih.govcapes.gov.br Despite this similarity, ghrelin does not activate the human motilin receptor. nih.govfrontiersin.org

Phylogenetic analyses of motilin receptors across various vertebrate species reveal distinct clades. The receptors from mammals, birds, reptiles, and amphibians group together, while fish motilin receptors form a separate clade. frontiersin.org This evolutionary divergence is reflected in the species-specific interactions between motilin and its receptor. For instance, human motilin does not activate the zebrafish motilin receptor, highlighting a strong species-specific ligand-receptor relationship in fish. frontiersin.org In contrast, the transmembrane region of the motilin receptor shows over 98% sequence similarity between humans and rats, indicating a high degree of conservation in this critical functional domain. researchgate.net However, it is important to note that the motilin receptor gene became a pseudogene in most rodents, suggesting a loss of function in this lineage. bioscientifica.com

Binding Affinities and Kinetics of Human Motilin-(1-13) at MLN-R

The binding of motilin and its analogs, including the N-terminal fragment motilin-(1-13), to the motilin receptor is a key determinant of its biological activity. Various experimental techniques have been employed to characterize these interactions.

Radioligand Binding Assays with 125I-Motilin Analogs

Radioligand binding assays using iodinated motilin analogs, such as ¹²⁵I-motilin, have been instrumental in characterizing the motilin receptor. physiology.orgphysiology.org These assays allow for the determination of receptor density and affinity in different tissues. physiology.org Studies on human gastrointestinal tissues have shown that the highest concentration of motilin receptors is in the antrum. physiology.orgcapes.gov.br

In these experiments, membranes from tissues are incubated with ¹²⁵I-motilin, and the amount of specific binding is measured. physiology.org Non-specific binding is determined in the presence of a high concentration of unlabeled motilin. physiology.orgphysiology.org Such studies have demonstrated that the binding is saturable and reversible. nih.gov For instance, in human antral smooth muscle, displacement studies with synthetic porcine motilin indicated a dissociation constant (Kd) of 3.6 ± 1.6 nM and a maximal binding capacity (Bmax) of 77 ± 9 fmol per mg protein. nih.gov

Displacement Studies of Human Motilin-(1-13) and its Analogs

Displacement studies are a crucial component of radioligand binding assays, used to determine the relative binding affinities of various unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for receptor binding. physiology.org These studies have been vital in understanding the structure-activity relationship of motilin and its fragments.

Research has shown that the N-terminal region of motilin is essential for its binding to the human motilin receptor. physiology.orgcapes.gov.br In displacement experiments using human antral membranes, various N-terminal fragments of motilin were tested. physiology.org The affinity of these fragments provides insight into the key residues required for receptor interaction.

A study on human and rabbit antral nerve fractions compared the binding affinities of several motilin analogs. physiology.org The results indicated that while some analogs had similar affinities in both species, others showed species-specific differences, suggesting that human and rabbit motilin receptors are functionally distinct. physiology.orgcapes.gov.br For example, motilin receptors from human antral nerves and muscles displayed different affinities for certain motilin receptor agonists, pointing towards the existence of receptor subtypes. physiology.orgcapes.gov.br

| Compound | Tissue/Cell | Assay Type | Affinity (pIC50/pEC50) |

| Motilin-(1-22) | Human Antral Nerve Fraction | Displacement | 9.00 ± 0.02 |

| Motilin-(1-19) | Human Antral Nerve Fraction | Displacement | 9.20 ± 0.02 |

| Motilin-(1-15) | Human Antral Nerve Fraction | Displacement | 8.74 ± 0.06 |

| Motilin-(1-12) | Human Antral Nerve Fraction | Displacement | Data not specified |

| Motilin-(1-9) | Human Antral Nerve Fraction | Displacement | Data not specified |

| Motilin | HEK293 cells expressing human MLN-R | Calcium Mobilization | 9.79 |

| [Nle¹³]-motilin | HEK293 cells expressing human MLN-R | Calcium Mobilization | Similar to Motilin |

| Erythromycin (B1671065) | HEK293 cells expressing human MLN-R | Calcium Mobilization | Lower than Motilin |

pIC50 is the negative logarithm of the concentration of an unlabeled drug that inhibits 50% of the specific binding of a radioligand. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Data sourced from Miller et al., 2000 and Dass et al., 2003. physiology.orgnih.gov

Photoaffinity Labeling for Identification of Ligand-Binding Domains

Photoaffinity labeling is a powerful technique used to identify the specific domains of a receptor that interact with its ligand. ncats.ioncats.io This method involves using a photolabile analog of the ligand that, upon photoactivation, forms a covalent bond with the receptor at the binding site. physiology.org

Studies using biologically active, photolabile motilin analogs have successfully identified peptide ligand-binding domains within the human motilin receptor. ncats.ioncats.iorndsystems.com These experiments have provided direct evidence for the specific sites of interaction. For instance, research has demonstrated a specific site of covalent labeling within the human motilin receptor, contributing to our understanding of the molecular basis of motilin binding. ncats.io Affinity labeling with photolabile motilin analogs has shown that residues within the extracellular loop regions of the receptor are involved in ligand binding. physiology.org This technique has been crucial in mapping the ligand-binding pocket of the motilin receptor.

Subcellular and Tissue Distribution of MLN-R in Human Systems

The motilin receptor (MLN-R), a G protein-coupled receptor formerly known as GPR38, is prominently distributed throughout the human gastrointestinal (GI) tract. plos.orgfrontiersin.org Initial studies identified the receptor in the human stomach in 1999. plos.org The gene for the human motilin receptor is located on chromosome 13. reprocell.com While the receptor is expressed in various tissues, its highest concentration is found in the antrum of the stomach. physiology.orgphysiology.org Research has also confirmed the presence of MLN-R in the duodenum, jejunum, ileum, and colon. reprocell.comnih.govoup.com Beyond the GI tract, MLN-R has been identified in the gallbladder, pancreas, and even the central nervous system, although its primary characterized role relates to digestive function. frontiersin.orgfrontiersin.org

Receptor Expression in Enteric Neurons and Smooth Muscle Cells

Within the gastrointestinal wall, the motilin receptor is strategically located on both enteric neurons and smooth muscle cells, which enables it to be a key regulator of the migrating motor complex (MMC). frontiersin.orgresearchgate.netnih.gov Studies using quantitative autoradiography and immunohistochemistry have precisely mapped this distribution.

In the muscular layers of the intestine, MLN-R is strongly expressed in the myenteric plexus, the complex network of neurons situated between the longitudinal and circular smooth muscle layers. plos.orgnih.govoup.com The expression is weaker, but still present, directly on the smooth muscle cells themselves. nih.govoup.com This dual localization suggests that motilin can induce muscle contraction through two main pathways: directly, by acting on the receptors on smooth muscle cells, and indirectly, by stimulating enteric neurons which in turn release excitatory neurotransmitters like acetylcholine (B1216132). plos.orgresearchgate.net

| Tissue Location | Preparation Type | Receptor Concentration (fmol/mg protein or fmol/g tissue) | Reference |

|---|---|---|---|

| Antrum | Neural (Synaptosomes) | 251.9 ± 27.9 fmol/mg | physiology.orgphysiology.org |

| Antrum | Muscular | Detectable | physiology.orgphysiology.org |

| Corpus/Fundus | Neural | Detectable | physiology.orgphysiology.org |

| Duodenum | Neural | Detectable | physiology.orgphysiology.org |

| Gastroduodenal Region | Muscular | Median of 93 fmol/g | nih.govoup.com |

| Ileum | Muscular | Median of 8 fmol/g | nih.govoup.com |

| Ileum | Mucosal | Median of 27 fmol/g | nih.govoup.com |

| Colon | Muscular | Median of 3 fmol/g | nih.govoup.com |

| Colon | Mucosal | Median of 11 fmol/g | nih.govoup.com |

Evidence for Functional Receptor Subtypes and Their Localization

Compelling evidence suggests the existence of distinct functional subtypes of the human motilin receptor, which may be localized differently within the gastric wall. physiology.orgphysiology.org These subtypes have been provisionally termed the "m" (muscular) and "n" (neural) receptor subtypes based on their primary location. reprocell.com

The primary evidence for these subtypes comes from binding studies using various motilin analogues, including fragments like Motilin-(1-12). Research on tissue preparations from the human antrum demonstrated that receptors on neural synaptosomes and those on smooth muscle plasma membranes exhibit different binding affinities for specific motilin-receptor agonists. physiology.orgphysiology.orgnih.gov This difference in affinity for agonists like Motilin-(1-12) and a modified version, Mot-(1-12) (CH2NH)10–11, strongly indicates that the receptors located on nerves are functionally and likely structurally different from those on muscle cells. physiology.orgphysiology.orgcapes.gov.br

Specifically, motilin peptide fragments appear to have a greater affinity for the neural receptor subtype compared to the muscular one. researchgate.net This functional heterogeneity is pharmacologically significant, as it implies that different agonists could be developed to selectively target either the neural or muscular pathways of motilin-induced contraction, offering more precise therapeutic interventions for motility disorders. physiology.orgphysiology.org

Signal Transduction Pathways Activated by Human Motilin 1 13

G Protein Coupling and Effector Molecule Activation

The motilin receptor, also known as GPR38, belongs to the Class A family of GPCRs. reprocell.com Upon agonist binding, it undergoes a conformational change that facilitates its interaction with and activation of heterotrimeric G proteins, initiating downstream signaling. wikipedia.org

Research has consistently demonstrated that the motilin receptor predominantly couples to the Gq/G11 family of G proteins. frontiersin.orgguidetopharmacology.orgnih.gov Activation of the receptor by motilin leads to the dissociation of the Gαq/11 subunit from the Gβγ dimer. researchgate.net Studies on smooth muscle cells have shown that motilin selectively activates Gq and G13. nih.gov This engagement is a critical first step, linking the extracellular hormonal signal to intracellular effector enzymes. researchgate.net The activation of Gq/11 proteins is a hallmark of receptors that mediate their effects through calcium-dependent mechanisms. unife.it

Once activated, the Gαq/11 subunit stimulates the membrane-bound enzyme Phospholipase C (PLC). nih.govfrontiersin.orgnih.gov PLC acts on the phospholipid substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), hydrolyzing it into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgwikipedia.orgniph.go.jp

IP3, being a soluble molecule, diffuses through the cytoplasm and binds to specific IP3 receptors, which are ligand-gated calcium channels located on the membrane of the endoplasmic reticulum. wikipedia.org This binding event triggers the release of stored calcium ions (Ca2+) from the endoplasmic reticulum into the cytosol, leading to a rapid increase in the intracellular calcium concentration. nih.govwikipedia.org This entire cascade, from Gq/11 activation to IP3-mediated calcium release, is a well-established pathway for motilin receptor signaling. nih.govnih.gov

Engagement of Gq/G11 Protein Pathways

Intracellular Calcium Mobilization Induced by Human Motilin-(1-13)

A primary consequence of motilin receptor activation is a significant increase in cytosolic free calcium ([Ca2+]i). guidetopharmacology.orgnih.gov This calcium signal is the direct trigger for many of the peptide's physiological effects, including smooth muscle contraction. nih.gov

To study the direct effects of motilin receptor activation, researchers utilize recombinant cell lines, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, that have been engineered to express the human motilin receptor. guidetopharmacology.orgnih.gov These cells are often co-transfected with a photoprotein like aequorin or loaded with calcium-sensitive fluorescent dyes to allow for the real-time measurement of intracellular calcium flux upon agonist stimulation. revvity.comeurofinsdiscovery.com

In such assay systems, the application of motilin induces a robust, concentration-dependent increase in intracellular calcium. nih.govnih.gov These studies are crucial for determining the potency and efficacy of motilin analogs and other compounds that target the motilin receptor. eurofinsdiscovery.com

Table 1: In Vitro Calcium Mobilization Data for Motilin in Recombinant Cell Lines

| Cell Line | Ligand | Parameter | Value | Reference |

|---|---|---|---|---|

| HEK293T | Motilin | pEC50 | 9.79 | nih.gov |

| CHO | Motilin-(1-13) (human) | pIC50 | 9.5 | guidetopharmacology.org |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. pIC50 is the negative logarithm of the molar concentration of a ligand that is required for 50% inhibition of a response.

Studies on primary cultures of human gastrointestinal cells provide a more physiologically relevant model for understanding motilin signaling. Research using circular smooth muscle cells isolated from the human colon has demonstrated that motilin agonists induce significant increases in intracellular calcium concentration. nih.gov

In one study, a motilin analog ([Nle13]-pm) at a concentration of 1.4 nmol L⁻¹ was sufficient to elicit a response in half of the cultured colonic myocytes. nih.gov A key finding from this research was that the calcium signal was largely dependent on the presence of extracellular calcium. When experiments were conducted in a calcium-free medium, the response to the motilin analog was dramatically reduced, with only 13% of cells responding, compared to a 90% response for acetylcholine (B1216132) under the same conditions. nih.gov This indicates that while some calcium may be released from intracellular stores, a significant portion of the signal relies on the influx of calcium from the extracellular space. nih.gov

In Vitro Calcium Flux Assays in Recombinant Cell Lines

Modulation of Other Intracellular Signaling Cascades

Beyond the primary Gq/PLC/IP3/Ca2+ axis, motilin receptor activation engages other signaling pathways that contribute to the full spectrum of its physiological effects, particularly the sustained nature of smooth muscle contraction. nih.gov

Research in smooth muscle cells has revealed that motilin receptor activation is biphasic. nih.gov The initial, transient contraction is dependent on the Ca2+/calmodulin-mediated activation of myosin light-chain (MLC) kinase. nih.gov However, the subsequent sustained contraction is mediated by a RhoA-dependent cascade, which is activated by both Gαq and Gα13 subunits. nih.gov This RhoA-dependent pathway involves two key downstream effectors:

Protein Kinase C (PKC): Activated by diacylglycerol (DAG), a co-product of PLC activity, PKC phosphorylates an inhibitory protein called CPI-17. nih.gov

Rho kinase: This kinase phosphorylates the myosin-binding subunit of MLC phosphatase (MYPT1). nih.gov

The phosphorylation of both CPI-17 and MYPT1 leads to the inhibition of MLC phosphatase. This inhibition prevents the dephosphorylation of the myosin light chain, resulting in a state of sustained contraction even after the initial calcium transient has subsided. nih.gov Therefore, motilin employs a dual mechanism, activating both MLC kinase and inhibiting MLC phosphatase to ensure a robust and lasting contractile response.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Motilin-(1-13) (human) |

| Motilin |

| Phospholipase C (PLC) |

| Inositol 1,4,5-trisphosphate (IP3) |

| Diacylglycerol (DAG) |

| [Nle13]-pm |

| Acetylcholine |

| Protein Kinase C (PKC) |

| Rho kinase |

| CPI-17 |

| MYPT1 |

Interplay with Cholinergic and Serotonergic Signaling Pathways

The prokinetic effects of motilin are not solely a result of its direct action on smooth muscle cells but are intricately modulated through interactions with the enteric nervous system, specifically involving cholinergic and serotonergic pathways. Research indicates that motilin can influence the release and action of key neurotransmitters like acetylcholine (ACh) and serotonin (B10506) (5-hydroxytryptamine, 5-HT), leading to a coordinated and potent regulation of gut motility. frontiersin.orgphysiology.org

Cholinergic Pathway Interaction

The relationship between motilin and the cholinergic system is a cornerstone of its physiological function. Motilin has been shown to enhance cholinergic activity, thereby stimulating gastrointestinal contractions. nih.gov Motilin receptors are found on cholinergic neurons within the myenteric plexus. nih.govreprocell.com Activation of these "n-type" (neural) motilin receptors leads to the stimulation of muscarinic cholinergic neurons, which in turn causes smooth muscle contraction. reprocell.com

Studies have demonstrated that motilin can potentiate the effects of acetylcholine. For instance, in rabbit pyloric sphincter muscle, subthreshold doses of a motilin analogue significantly lowered the dose of acetylcholine required for half-maximal contraction and increased the maximal response. nih.gov This suggests a synergistic relationship where motilin sensitizes the muscle tissue to cholinergic stimulation. nih.gov In human antrum, motilin receptor agonists have been shown to powerfully facilitate cholinergic contractions, with motilin receptor immunoreactivity being co-expressed with choline (B1196258) acetyltransferase, a marker for cholinergic neurons. nih.gov

Conversely, the interaction can also be additive. In isolated guinea pig gastric smooth muscle cells, both motilin and acetylcholine elicited dose-dependent contractions. physiology.org While low concentrations of acetylcholine shifted the motilin dose-response curve to the left, the maximal response to a combination of the two was similar to that of motilin alone, suggesting an additive rather than a potentiative effect in this specific tissue. physiology.org This indicates that distinct motilin and muscarinic receptors exist on these cells. physiology.org Furthermore, the release of motilin itself can be stimulated through cholinergic muscarinic pathways, suggesting a positive feedback loop. frontiersin.orgmdpi.com

Table 1: Research Findings on Motilin-Cholinergic Interactions

| Model System | Key Finding | Mechanism/Conclusion | Reference |

|---|---|---|---|

| Rabbit Pyloric Sphincter | Potentiation of acetylcholine-induced contraction by a motilin analogue. | Suggests a direct action of motilin on the smooth muscle cell, enhancing its response to acetylcholine. | nih.gov |

| Guinea Pig Gastric Smooth Muscle Cells | Additive contractile effect between motilin and acetylcholine. | Distinct motilin and muscarinic receptors are present on the muscle cells. | physiology.org |

| Human Antrum | Strong facilitation of cholinergic contractions by motilin receptor agonists. | Motilin receptors are co-localized with choline acetyltransferase in myenteric plexus neurons. | nih.gov |

| Conscious Dogs | Exogenous motilin stimulates endogenous motilin release. | Mediated through cholinergic muscarinic pathways, indicating a positive feedback mechanism. | frontiersin.org |

| General Human/Animal Models | Motilin's effects on insulin (B600854) and pancreatic polypeptide release involve cholinergic signaling. | Effects are abolished by vagotomy or anticholinergic drugs, highlighting the role of the vagus nerve. | mdpi.com |

Serotonergic Pathway Interaction

Motilin's influence extends to the serotonergic system, a critical regulator of gut function. Evidence suggests that motilin stimulates the release of serotonin from both enteric neurons and enterochromaffin (EC) cells in the intestinal mucosa. frontiersin.org This released serotonin then acts on 5-HT₃ receptors, which are located on enteric neurons and the terminals of vagal afferent nerves. frontiersin.orgnih.gov

This activation of the serotonergic system is a key mechanism for motilin-induced motility. nih.gov In conscious animals, it has been observed that a physiological concentration of motilin stimulates GI motility by activating 5-HT₃ receptors on vagal nerves, which triggers a vago-vagal reflex pathway. frontiersin.org This, in turn, activates efferent neurons in the myenteric plexus to induce gastric contraction. frontiersin.org Studies in isolated, vascularly perfused canine jejunum have confirmed that motilin-induced motility is mediated by neural 5-HT₃ receptors. nih.gov The blockade of these receptors with an antagonist abolished the motor response to motilin, indicating that serotonin release is an essential intermediate step in motilin's action in this context. nih.gov

The interplay is dose-dependent. Low, physiological doses of motilin tend to act via this indirect, serotonin- and vagus-dependent pathway. frontiersin.org In contrast, higher doses can cause a more direct, atropine-sensitive contraction through the activation of enteric cholinergic nerves, independent of the vagus nerve. frontiersin.org

Table 2: Research Findings on Motilin-Serotonergic Interactions

| Model System | Key Finding | Mechanism/Conclusion | Reference |

|---|---|---|---|

| Conscious Animals (Dogs, Humans) | Motilin stimulates the release of 5-HT from enteric serotonergic neurons. | Released 5-HT activates 5-HT₃ receptors on enteric neurons and vagal afferent terminals, stimulating motility. | frontiersin.org |

| Isolated Canine Jejunum | Motilin-induced motility is mediated by neural 5-HT₃ receptors. | Blockade of 5-HT₃ receptors abolishes the motor response to motilin. | nih.gov |

| General GI Tract | Motilin may act on enterochromaffin (EC) cells to release 5-HT. | Suggests a mechanism for initiating the serotonergic signaling cascade. | frontiersin.org |

Structure Activity Relationships Sar of Human Motilin 1 13 and Its Analogs

Elucidation of Pharmacophoric Regions within Human Motilin-(1-13)

The pharmacophore of a molecule represents the essential three-dimensional arrangement of functional groups required for its biological activity. For human motilin-(1-13), specific regions of the peptide are crucial for binding to and activating the motilin receptor.

The N-terminal region of motilin is paramount for its agonist activity. nih.govphysiology.org Studies have consistently shown that the initial amino acids are deeply embedded within a hydrophobic orthosteric subpocket of the motilin receptor, making substantial contributions to the peptide's ability to activate the receptor. nih.gov The very first amino acid, Phenylalanine (Phe¹), is particularly critical. Its backbone forms important polar interactions with residues such as E119 and R318 within the receptor. nih.gov The positive charge of the N-terminal amino group is also vital for this interaction. nih.gov Any modification that removes this positive charge, such as acetylation or trimethylation, leads to a significant decrease in the potency of motilin. nih.gov

The first five amino acids of the N-terminus are considered the minimum sequence required for binding to the motilin receptor. unife.it This highlights the concentrated importance of this short segment in initiating the signaling cascade.

The modification of specific amino acid residues within the motilin-(1-13) sequence has provided valuable insights into their individual contributions to potency and efficacy.

For instance, replacing Proline at position 3 (Pro³) with phenylalanine results in a motilin analog that acts as a partial agonist with decreased potency, underscoring the importance of this residue in determining the full agonistic properties of the peptide. nih.gov The hydrophobic residues at positions 4 (Isoleucine, Ile⁴) and 5 (Phenylalanine, Phe⁵) are surrounded by hydrophobic residues within the receptor, and their interactions are crucial for binding and activation. nih.gov The lower affinity of [D-Bpa⁵,Ile¹³]motilin compared to its L-Bpa⁵ counterpart suggests that the stereochemistry at the fifth position is important for stabilizing the bioactive conformation. guidetopharmacology.org

Further down the chain, the interaction between Arginine at position 12 (Arg¹²) of motilin and Aspartic acid at position 182 (D182) in the extracellular loop 2 (ECL2) of the receptor is significant. nih.gov The importance of this salt bridge is demonstrated by the reduced potency of motilin when D182 is mutated to alanine. nih.gov This is consistent with findings that a motilin analog extending to residue 12, motilin-(1-12), has a 158-fold increased binding affinity compared to an analog truncated at residue 11. nih.gov

The following table summarizes the effects of specific substitutions on the activity of motilin analogs:

| Analog/Modification | Position(s) Modified | Effect on Activity | Reference(s) |

| Acetylation of N-terminus | N-terminus | Decreased potency | nih.gov |

| [Phe³]-motilin | 3 | Partial agonist, decreased potency | nih.gov |

| [D-Bpa⁵,Ile¹³]-motilin | 5, 13 | Lower affinity compared to L-Bpa⁵ version | guidetopharmacology.org |

| Motilin-(1-11) vs. Motilin-(1-12) | C-terminus | 158-fold increased binding affinity for the longer analog | nih.gov |

Critical Role of N-terminal Amino Acids for Agonist Activity

Design and Synthesis of Modified Human Motilin-(1-13) Peptides for SAR Studies

To probe the structure-activity relationships of motilin-(1-13), various modified peptides have been designed and synthesized. These efforts often involve solid-phase peptide synthesis, a technique that allows for the systematic incorporation of both natural and unnatural amino acids. researchgate.netnih.govnih.gov

One approach has been the creation of cyclic peptides based on motilin partial sequences. nih.gov The rationale behind cyclization is to reduce the conformational flexibility of the peptide, thereby locking it into a specific conformation that may favor binding to the receptor. nih.gov For example, cyclic peptides based on the N-terminal portion of motilin have been synthesized and shown to act as antagonists, demonstrating that constraining the peptide's structure can switch its activity from agonistic to antagonistic. nih.gov

Another strategy involves the synthesis of peptidomimetic macrocycles. researchgate.net These are cyclic compounds that mimic the structure of peptides but may contain non-peptide linkages, offering advantages in terms of stability and bioavailability. This approach has led to the discovery of potent motilin receptor antagonists. researchgate.netresearchgate.net

Conformational Analysis and its Correlation with Receptor Activation

The three-dimensional structure of motilin and its analogs is intimately linked to their ability to activate the motilin receptor. Conformational analysis has revealed that upon binding, the N-terminal region of motilin adopts a well-structured turn that fits into the receptor's binding pocket. nih.govwikipedia.org The C-terminal portion of the full-length motilin forms an α-helix that engages with the extracellular part of the receptor. nih.gov

The activation of G protein-coupled receptors (GPCRs) like the motilin receptor involves a hallmark conformational change: an outward movement of the cytoplasmic end of transmembrane helix 6 (TM6). nih.govnih.gov For the motilin receptor, the binding of motilin induces this shift, which allows for the coupling of G proteins and the initiation of downstream signaling pathways. nih.gov The rearrangement of a hydrophobic region involving residues F314, F344, and Y345 in the receptor is associated with this activation process. nih.gov

Studies on other GPCRs have shown that ligands can stabilize different receptor conformations, leading to varying degrees of signaling, a concept known as ligand-biased signaling. nih.gov While this has been extensively studied for other receptors, the precise conformational dynamics of the motilin receptor in response to motilin-(1-13) and its analogs are an area of ongoing investigation.

Comparative Analysis of Human Motilin-(1-13) vs. Full Motilin and Motilides in Receptor Activation

While human motilin-(1-13) contains the core pharmacophore for receptor activation, the full-length 22-amino acid motilin exhibits a more complex interaction with the receptor. nih.gov The C-terminal segment of full-length motilin, which forms an α-helix, is thought to play a role in receptor desensitization. nih.gov

Motilides, such as the macrolide antibiotic erythromycin (B1671065), are structurally unrelated to motilin but also act as agonists at the motilin receptor. nih.govnih.gov However, their mode of binding and receptor activation differs. Erythromycin is a weaker agonist than motilin, with approximately 1000-fold lower potency. nih.gov Cryo-electron microscopy structures have revealed that while both motilin and erythromycin bind within the same pocket of the receptor, their specific interactions with the amino acid residues differ. nih.gov This provides a molecular basis for the development of non-peptidyl motilin receptor agonists.

The following table provides a comparative overview of these different classes of motilin receptor ligands:

| Ligand Class | Key Structural Features | Receptor Interaction Highlights | Functional Outcome | Reference(s) |

| Human Motilin-(1-13) | N-terminal pharmacophore | Binds deep within the orthosteric pocket, critical N-terminal interactions | Potent agonist activity | nih.govphysiology.org |

| Full Motilin | 22 amino acids, N-terminal pharmacophore, C-terminal α-helix | C-terminal helix engages extracellular subpocket, may mediate desensitization | Potent agonist | nih.gov |

| Motilides (e.g., Erythromycin) | Macrolide antibiotic, structurally distinct from peptides | Binds in the same pocket as motilin but with different interactions | Weaker agonist compared to motilin | nih.govnih.gov |

Functional and Regulatory Mechanisms of Human Motilin 1 13 in Cellular and Tissue Models

In Vitro Effects on Gastrointestinal Smooth Muscle Contractility

The direct impact of Motilin-(1-13) on the smooth muscle of the gastrointestinal tract has been extensively studied using in vitro models, providing insights into its contractile properties.

Isolated Human Tissue Preparations and Organ Bath Studies

Organ bath studies, a classic pharmacological method, have been instrumental in characterizing the effects of Motilin-(1-13) on isolated human gastrointestinal tissues. wikipedia.org In these experiments, segments of human antrum and duodenum are suspended in a chamber containing a physiological salt solution, and their contractile responses to various agents are measured. wikipedia.orgfrontiersin.org

Binding studies on tissue membranes from the human stomach and duodenum have revealed that the highest concentration of motilin receptors is located in the antrum. nih.gov These receptors are sensitive to the N-terminal portion of the motilin molecule, which includes the Motilin-(1-13) sequence. nih.gov This finding underscores the physiological relevance of this fragment in mediating motilin's effects in the human stomach.

Direct Myogenic Actions versus Neural Pathway Modulation

The contractile response induced by motilin and its analogs, including Motilin-(1-13), appears to be mediated through a dual mechanism: a direct action on smooth muscle cells (myogenic) and an indirect action via the modulation of neural pathways. frontiersin.orgplos.org

Evidence suggests that motilin receptors are present on both enteric neurons and smooth muscle cells. frontiersin.orgresearchgate.net At lower concentrations, motilin and its agonists tend to facilitate cholinergic contractions, indicating a primary effect on neural pathways. plos.org In contrast, at higher concentrations, they can directly induce muscle contraction. plos.org Studies on isolated guinea pig gastric smooth muscle cells have shown that motilin can elicit a dose-dependent contraction, confirming the presence of distinct motilin receptors on these cells. psu.edu

Modulation of Enteric Nervous System Activity

The enteric nervous system (ENS), often referred to as the "second brain," is a complex network of neurons within the gastrointestinal wall that governs many digestive functions. annualreviews.org Motilin-(1-13) exerts significant influence over the activity of the ENS.

Influence on Neurotransmitter Release (e.g., Acetylcholine (B1216132), Serotonin)

Motilin and its agonists have been shown to stimulate the release of key neurotransmitters within the enteric nervous system, including acetylcholine and serotonin (B10506) (5-hydroxytryptamine or 5-HT). frontiersin.orgresearchgate.net This stimulation of neurotransmitter release is a critical component of motilin's prokinetic activity.

Research indicates that motilin can stimulate the release of 5-HT from enteric serotonergic neurons. researchgate.net This released 5-HT then activates both enteric cholinergic neurons and the vago-vagal reflex pathway through 5-HT3 receptors. frontiersin.orgresearchgate.net The subsequent release of acetylcholine from cholinergic neurons acts on muscarinic receptors on smooth muscle cells to induce contraction. frontiersin.org This intricate interplay highlights a complex neural cascade initiated by motilin.

Activation of Intrinsic Cholinergic Pathways

A significant body of evidence points to the activation of intrinsic cholinergic pathways as a primary mechanism of action for motilin in the human gut. plos.orgtaylorandfrancis.com Studies using human antral tissue have demonstrated that the motor effect of motilin is mediated through neural pathways. physiology.org In fact, research on human motilin receptors has shown a predominant localization in the neural preparations of the antrum. nih.gov

The activation of these cholinergic pathways is crucial for the coordinated contractions of the migrating motor complex (MMC), a cyclical pattern of motility in the fasting state that is regulated by motilin. nih.govreprocell.com The "n" subtype of the motilin receptor, located on enteric nerves, is thought to activate muscarinic cholinergic neurons, leading to the powerful contractions of the MMC's phase III. reprocell.com

Regulation of Associated Secretory Processes (e.g., Pepsin, Pancreatic Polypeptide Release)

Beyond its effects on motility, motilin also influences the secretion of various digestive substances.

Cross-Species Functional Homology of Motilin-(1-13) and MLN-R in In Vitro/Ex Vivo Contexts

The functional activity of motilin and its derivatives, including the N-terminal fragment Motilin-(1-13), demonstrates considerable variability across different species in laboratory settings. While the motilin receptor (MLN-R) is present in numerous vertebrates, its pharmacological characteristics and the physiological responses it mediates are not universally conserved. This species-dependent functionality is a critical consideration in the study of motilin's mechanisms, with in vitro and ex vivo models revealing both high degrees of homology between some species and stark differences in others.

Research utilizing isolated tissue preparations has shown that the gastrointestinal tracts of humans and rabbits exhibit high sensitivity to motilin agonists. nih.gov A synthetic analog, 13-norleucine motilin, which is biologically equivalent to the natural peptide, elicits strong contractile responses in muscle strips from the stomach and upper small intestine of both humans and rabbits at low concentrations. nih.gov This suggests a high degree of functional homology in the direct myogenic (muscle-acting) pathway in these species. Further supporting this is the finding that the pharmacology of the recombinant rabbit motilin receptor is very similar to its human counterpart when expressed in HEK293 cells. nih.gov In these cellular models, the potency of motilin and [Nle¹³]-motilin in stimulating calcium mobilization and [³⁵S]GTPγS binding was nearly identical for both human and rabbit receptors. nih.gov The rank order of potency for various ligands (motilin = [Nle¹³]-motilin > erythromycin) was also conserved between the two species, with the related hormone ghrelin showing no activity at the motilin receptor. nih.gov

In stark contrast, gastrointestinal preparations from guinea pigs and rats are refractory to the contractile effects of motilin analogs. nih.gov This lack of response in rodents is attributed to the fact that the genes for both motilin and its receptor have become pseudogenes, rendering them non-functional. nih.gov The canine model, often used for in vivo motilin studies, also shows significant differences in vitro. Isolated canine duodenum is notably insensitive to motilin, requiring approximately 10,000 times a higher concentration to induce contraction compared to the rabbit duodenum, a phenomenon linked to a lack of motilin receptors in the canine tissue preparation. frontiersin.org

Even between species with broadly similar responses, such as humans and rabbits, subtle but important pharmacological distinctions exist. Studies comparing the binding of various motilin analogs to tissue membranes from the human and rabbit antrum revealed that the receptors in each species have specific affinities for different fragments of the motilin molecule, such as Mot-(1-12). physiology.org This indicates that the receptors, while functionally similar in many respects, are likely structurally different. physiology.org These species-specific characteristics can lead to divergent effects; for instance, the analog [Phe³,Leu¹³]Mot-(1-22) acts as a motilin receptor antagonist in rabbits and humans but is an agonist in chickens. physiology.org

The following table summarizes key research findings on the cross-species functional homology of motilin and its receptor in in vitro and ex vivo models.

| Species | In Vitro/Ex Vivo Model | Motilin Analog Used | Key Finding |

| Human | Stomach & Small Intestine Muscle Strips | 13-Nle-M | High sensitivity; induced muscle contraction. nih.gov |

| Human | Recombinant MLN-R in HEK293 Cells | Motilin, [Nle¹³]-motilin | High potency in Ca²⁺ mobilization (pEC₅₀ 9.79 for motilin). nih.gov |

| Human | Antrum Neural & Muscular Membranes | Motilin-(1-12) | Demonstrated different affinities between neural and muscular receptor subtypes. physiology.org |

| Rabbit | Stomach & Small Intestine Muscle Strips | 13-Nle-M | High sensitivity; induced muscle contraction. nih.gov |

| Rabbit | Recombinant MLN-R in HEK293 Cells | Motilin, [Nle¹³]-motilin | High potency, similar to human receptor (pEC₅₀ 9.01 for motilin). nih.gov |

| Rabbit | Antrum Neural & Muscular Membranes | Various Motilin Analogs | Showed specific affinities for analogs that differed from human receptors. physiology.org |

| Dog | Isolated Duodenum | Canine Motilin | Very low sensitivity compared to rabbit, attributed to a lack of MLN-Rs. frontiersin.org |

| Guinea Pig | Alimentary Tract Muscle Strips | 13-Nle-M | Refractory; no contractile response observed. nih.gov |

| Rat | Alimentary Tract Muscle Strips | 13-Nle-M | Refractory; no contractile response observed. nih.gov |

| Chicken | Not specified | [Phe³,Leu¹³]Mot-(1-22) | Agonist activity, whereas the same compound is an antagonist in humans and rabbits. physiology.org |

Advanced Analytical and Experimental Methodologies for Human Motilin 1 13 Research

Quantitative Bioanalysis of Human Motilin-(1-13) in Biological Matrices

Accurate quantification of peptide fragments like Motilin-(1-13) in complex biological samples such as plasma is critical for understanding its pharmacokinetics and physiological relevance. While immunoassays have been traditionally used, they can suffer from a lack of specificity and cross-reactivity. nih.gov Modern bioanalytical research has increasingly shifted towards mass spectrometry-based methods for their superior selectivity and accuracy. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of peptides in biological fluids due to its high selectivity, sensitivity, and robustness. scholaris.ca Although a specific, published LC-MS/MS method for the isolated Motilin-(1-13) fragment was not detailed in the reviewed literature, the principles are well-established from methods developed for the full-length human motilin peptide. nih.gov

A representative LC-MS/MS method for quantifying full-length motilin in human plasma involves several key steps. nih.gov First, the plasma sample undergoes a preparation step, such as solid-phase extraction, to isolate the peptide and remove interfering matrix components. The extract is then injected into a high-performance liquid chromatography (HPLC) system, where the peptide is separated from other molecules based on its physicochemical properties. Finally, the peptide is ionized and detected by a tandem mass spectrometer, which measures the mass-to-charge ratio of the precursor ion and its specific fragment ions, ensuring highly selective and sensitive quantification. nih.govthermofisher.com These methods can be multiplexed to measure several peptide hormones simultaneously from a single, small-volume sample. nih.govmdpi.com

| Parameter | Description |

|---|---|

| Instrumentation | High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer. |

| Sample Preparation | Solid-Phase Extraction (SPE) to concentrate the analyte and clean the sample. |

| Chromatography | Gradient elution on a C18 reverse-phase column to separate motilin from other plasma components. |

| Detection Mode | Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. |

| Application | Used to characterize motilin level fluctuations during fasting and in response to meals in healthy volunteers. nih.govnih.gov |

Achieving high sensitivity is crucial, as endogenous peptide concentrations are often very low. nih.gov For peptide fragments, this can be accomplished by optimizing several aspects of the LC-MS/MS method. The use of smaller particle size columns in UHPLC (Ultra-High-Performance Liquid Chromatography) can improve chromatographic resolution and peak height. Furthermore, advancements in mass spectrometer technology, including more efficient ion sources and detectors, contribute to lower limits of quantification. thermofisher.com For challenging low-level analytes, an alternative strategy involves the enzymatic cleavage of the target peptide into smaller, more easily detectable fragments, which can then be quantified as surrogates for the original molecule. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Development and Application

Ex Vivo Tissue Culture and Organoid Models for Mechanistic Studies

To study the effects of Motilin-(1-13) in a more physiologically relevant environment, researchers can employ ex vivo tissue and organoid models. These models bridge the gap between simple cell cultures and complex in vivo studies. nih.gov

Ex vivo models often use smooth muscle strips isolated from the gastrointestinal tract, such as the human gastric antrum. physiology.org In these preparations, the contractile response of the muscle to various stimuli can be measured directly. Such systems have been used to demonstrate that motilin receptor agonists can induce muscle contraction, an effect mediated through both neural and direct muscular pathways. physiology.org These tissue models are ideal for investigating the mechanistic action of agonists like Motilin-(1-13) on gastrointestinal contractility.

Human intestinal organoids, which are three-dimensional structures grown from stem cells that self-organize to mimic the architecture and cell-type diversity of the intestine, represent another powerful tool. nih.gov These models can be used to study the secretion of hormones from enteroendocrine cells and the direct effects of peptides on the intestinal epithelium.

Computational Approaches in Peptide-Receptor Interaction Modeling

Computational modeling provides invaluable insights into the precise molecular interactions between a peptide ligand and its receptor. Recent breakthroughs in structural biology have provided a high-resolution view of the human motilin receptor. In 2023, the cryo-electron microscopy (cryo-EM) structure of the human motilin receptor bound to full-length human motilin was reported. nih.gov

This structural data reveals the detailed binding mode of the peptide. The N-terminal portion of motilin, which encompasses the Motilin-(1-13) sequence, inserts deep into a binding pocket within the transmembrane domain of the receptor. nih.gov This information is critical for understanding the activity of the Motilin-(1-13) fragment. Computational techniques like molecular docking and molecular dynamics simulations can use this structural framework to model the precise interactions of the Motilin-(1-13) fragment with the receptor's binding pocket, predict the binding affinity, and explain the structural basis for its agonist activity. nih.govresearchgate.net These models can guide the design of novel motilin receptor agonists or antagonists. scholaris.ca

The reported structure shows that key residues in the N-terminal region of motilin form specific hydrogen bonds and hydrophobic interactions with amino acids lining the receptor's binding pocket, anchoring the peptide and triggering the conformational change required for receptor activation. nih.gov

Future Directions and Unanswered Questions in Human Motilin 1 13 Research

Elucidating the Full Spectrum of Physiological Roles of Human Motilin-(1-13)

The primary role of motilin is to induce phase III contractions of the migrating motor complex (MMC) in the stomach and small intestine during the interdigestive state. However, the specific contributions of its fragments, including Motilin-(1-13), are not fully understood. While some studies suggest that the biological activity of motilin resides in its N-terminal region, the full spectrum of physiological roles for Motilin-(1-13) remains to be elucidated.

Future research should focus on several key areas:

Beyond the Gut: Investigating the potential extra-gastrointestinal effects of Motilin-(1-13) is a critical next step. This includes exploring its influence on other systems such as the central nervous system, cardiovascular system, and metabolic processes.

Cellular Specificity: Identifying the specific cell types, beyond the known endocrine cells of the small intestine, that produce and respond to Motilin-(1-13) will provide deeper insights into its physiological functions.

Interaction with Other Hormones: Understanding the interplay between Motilin-(1-13) and other gut hormones, such as ghrelin, somatostatin, and pancreatic polypeptide, is essential for a comprehensive view of its regulatory role in digestive and metabolic health.

A summary of key research areas and their potential implications is provided in the table below.

| Research Area | Potential Physiological Role of Motilin-(1-13) | Implication |

| Central Nervous System | Neuromodulation, appetite regulation | Potential therapeutic target for neurological and eating disorders. |

| Cardiovascular System | Regulation of heart rate and blood pressure | New insights into the gut-heart axis. |

| Pancreatic Function | Influence on insulin (B600854) and glucagon (B607659) secretion | Understanding its role in glucose homeostasis. |

Investigating Novel Molecular Targets and Therapeutic Modalities at the Mechanistic Level

The motilin receptor (GPR38) is the primary target for motilin and its agonists. However, it is plausible that Motilin-(1-13) may interact with other, yet-to-be-identified, molecular targets. A deeper mechanistic understanding of its interactions is crucial for developing novel therapeutic modalities.

Key avenues for future investigation include:

Receptor Deorphanization: Screening for novel receptors or binding sites for Motilin-(1-13) could unveil new signaling pathways and physiological effects.

Biased Agonism: Investigating whether Motilin-(1-13) acts as a biased agonist at the motilin receptor, preferentially activating certain downstream signaling pathways over others, could lead to the development of more specific and effective drugs.

Structure-Activity Relationship Studies: Detailed analysis of the structure of Motilin-(1-13) and its interaction with its receptor(s) will facilitate the design of potent and selective agonists or antagonists with improved therapeutic profiles.

The table below outlines potential molecular targets and the therapeutic opportunities they may present.

| Potential Molecular Target | Therapeutic Modality | Potential Therapeutic Application |

| Novel G-protein coupled receptors (GPCRs) | Receptor-specific agonists/antagonists | Treatment of a wider range of gastrointestinal and metabolic disorders. |

| Ion channels | Channel modulators | Management of visceral hypersensitivity and pain. |

| Allosteric binding sites on the motilin receptor | Allosteric modulators | Fine-tuning of motilin receptor activity with potentially fewer side effects. |

Integration of Multi-Omics Approaches in Motilin Research

The application of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, holds immense promise for advancing our understanding of Motilin-(1-13). An integrated approach can provide a holistic view of the biological systems influenced by this peptide.

Future research should leverage these powerful tools to:

Identify Genetic Variants: Genomic studies can identify single nucleotide polymorphisms (SNPs) in the motilin gene or its receptor that may influence an individual's response to Motilin-(1-13) and their predisposition to certain diseases.

Uncover Regulatory Networks: Transcriptomic and proteomic analyses can reveal the genes and proteins that are up- or down-regulated in response to Motilin-(1-13), thereby mapping out its downstream signaling networks.

Profile Metabolic Changes: Metabolomic studies can identify the metabolic fingerprints associated with altered Motilin-(1-13) levels or activity, providing insights into its role in metabolic regulation.

The integration of these different "omics" datasets will be crucial for building comprehensive models of Motilin-(1-13) function and for the identification of novel biomarkers and therapeutic targets.

Q & A

Q. How can computational modeling enhance the interpretation of Motilin-(1-13) (human) interaction dynamics with its receptor?

- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) predict binding stability and conformational changes. Docking software (AutoDock Vina) identifies critical residues. Validate models with mutagenesis data and publish simulation trajectories in open-access repositories .

Tables for Reference

Table 1 : Key Parameters for Motilin-(1-13) (Human) Receptor-Binding Assays

| Parameter | Recommended Value/Method | Purpose |

|---|---|---|

| Radioligand | ¹²⁵I-Motilin-(1-13) | High-specificity detection |

| Incubation Time | 60–90 minutes at 25°C | Equilibrium binding |

| Nonspecific Control | 1 μM unlabeled motilin | Background subtraction |

| Data Normalization | Bmax (receptor density) | Cross-study comparability |

Table 2 : Common Pitfalls in Motilin-(1-13) (Human) Studies

| Pitfall | Mitigation Strategy |

|---|---|

| Proteolytic degradation | Add protease inhibitors (e.g., aprotinin) |

| Batch variability | Standardize HPLC purification protocols |

| Species specificity | Validate receptor homology before in vivo use |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.